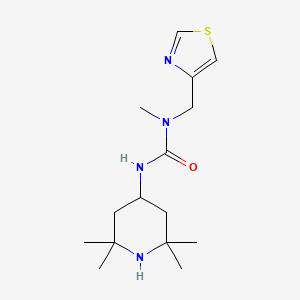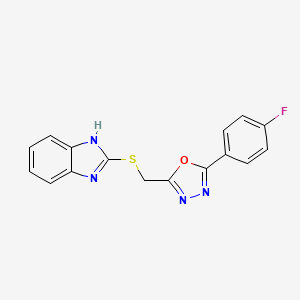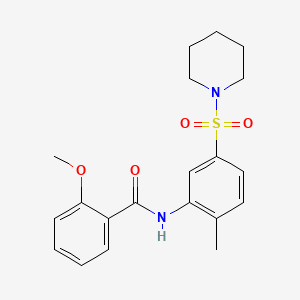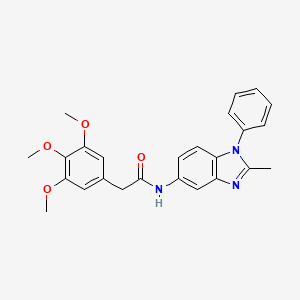
1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone, also known as ABD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. ABD has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to scavenge free radicals and protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research involving 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone. One area of interest is the development of this compound-based materials with unique properties for use in various applications. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of inflammatory and cancerous diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules in cells.
Synthesis Methods
The synthesis of 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone involves the reaction of 1-adamantanethiol with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid chloride in the presence of a base, such as triethylamine. This reaction results in the formation of this compound as a white solid.
Scientific Research Applications
1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has been investigated for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and anti-cancer properties. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied for its potential use in the removal of heavy metals from contaminated water.
Properties
IUPAC Name |
1-(1-adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3S/c21-19(20-9-13-5-14(10-20)7-15(6-13)11-20)12-24-16-1-2-17-18(8-16)23-4-3-22-17/h1-2,8,13-15H,3-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIVHDYSFDTFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)SCC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide](/img/structure/B7532927.png)
![4-[1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole](/img/structure/B7532934.png)
![2-[[5-[3-(Trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7532942.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B7532947.png)
![N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7532955.png)


![2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone](/img/structure/B7532979.png)
![4-[(1-Bromonaphthalen-2-yl)oxymethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7532983.png)



![4-pyridin-2-yl-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline-4-carbonitrile](/img/structure/B7533018.png)
